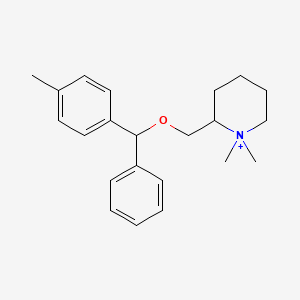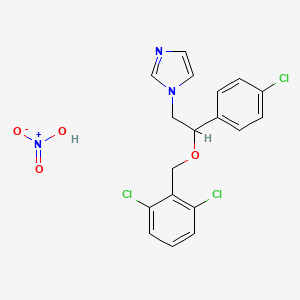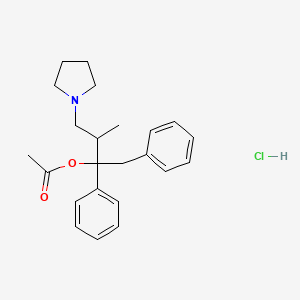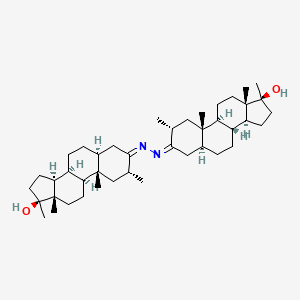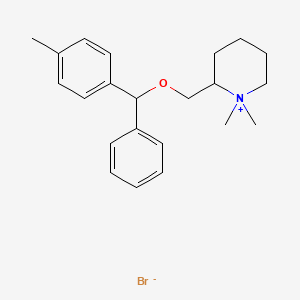
Pirdonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Pyridinium bromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction conditions typically involve mixing the reactants in an appropriate solvent and allowing the reaction to proceed at room temperature or under mild heating . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Pyridinium bromide undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, pyridinium bromide can oxidize a variety of organic compounds.
Common reagents and conditions used in these reactions include solvents like acetonitrile or dichloromethane, and the reactions are typically carried out at room temperature or under mild heating . Major products formed from these reactions include brominated organic compounds, such as dibromocholestanone from the bromination of 3-ketosteroids .
Scientific Research Applications
Pyridinium bromide has a wide range of scientific research applications, including:
Mechanism of Action
Pyridinium bromide exerts its effects primarily through its strong oxidizing properties. It acts as a source of electrophilic bromine, which can react with nucleophilic sites in organic molecules to form brominated products . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparison with Similar Compounds
Pyridinium bromide is similar to other pyridinium salts, such as pyridinium chloride and pyridinium iodide . its strong oxidizing properties and ability to act as a source of electrophilic bromine make it unique among pyridinium salts . Other similar compounds include quinoline perbromide, which behaves similarly in halogenation reactions .
Properties
CAS No. |
35620-67-8 |
|---|---|
Molecular Formula |
C22H30BrNO |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1,1-dimethyl-2-[[(4-methylphenyl)-phenylmethoxy]methyl]piperidin-1-ium;bromide |
InChI |
InChI=1S/C22H30NO.BrH/c1-18-12-14-20(15-13-18)22(19-9-5-4-6-10-19)24-17-21-11-7-8-16-23(21,2)3;/h4-6,9-10,12-15,21-22H,7-8,11,16-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
DJJOASJXEODSJF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CCCC[N+]3(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


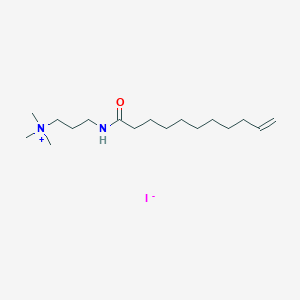
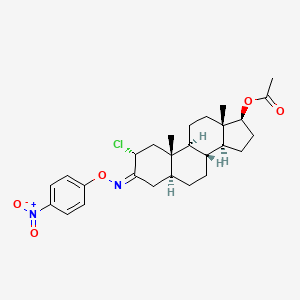
![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B10858896.png)
![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858905.png)

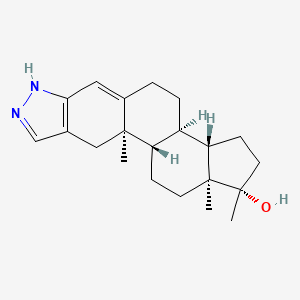
![(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3S,4S,5R,6S)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10858924.png)

